m-Nitroperoxybenzoic acid

Description

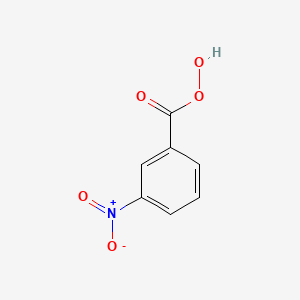

Structure

2D Structure

3D Structure

Properties

CAS No. |

2453-41-0 |

|---|---|

Molecular Formula |

C7H5NO5 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

3-nitrobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H5NO5/c9-7(13-12)5-2-1-3-6(4-5)8(10)11/h1-4,12H |

InChI Key |

OQOXQGCYFYSFRH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OO |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OO |

Other CAS No. |

2453-41-0 |

Synonyms |

3-nitroperoxybenzoic acid m-nitroperoxybenzoic acid meta-nitroperoxybenzoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for M Nitroperoxybenzoic Acid

Classical Laboratory Preparations and Their Evolution

The foundational methods for synthesizing peroxybenzoic acids have been adapted and refined over time to produce derivatives like m-NPBA.

Synthesis from m-Nitrobenzoic Acid and Hydrogen Peroxide

The primary and most direct method for preparing m-nitroperoxybenzoic acid involves the reaction of m-nitrobenzoic acid with concentrated hydrogen peroxide. This reaction is typically catalyzed by a strong acid, with methanesulfonic acid being a common choice. google.com

The general procedure involves creating a slurry of m-nitrobenzoic acid in methanesulfonic acid. google.com Concentrated hydrogen peroxide (often 70-95%) is then added dropwise while carefully controlling the temperature, as the reaction is exothermic. orgsyn.org The use of higher concentrations of hydrogen peroxide, such as 90-95%, generally leads to higher yields of the peroxy acid. orgsyn.org After the reaction is complete, the this compound is typically extracted from the reaction mixture using an organic solvent like benzene (B151609). google.com The organic extracts are then washed to remove residual acids and hydrogen peroxide, and the solvent can be evaporated to yield the final product. google.comorgsyn.org

Alternative Chemical Routes for Peroxybenzoic Acid Derivatives

While the direct reaction with hydrogen peroxide is prevalent, other routes for synthesizing peroxybenzoic acid derivatives exist. One classical method involves the reaction of benzoyl peroxide with a sodium alkoxide, such as sodium methoxide, followed by acidification. orgsyn.org This method, however, can be tedious and may result in lower yields compared to more direct approaches. orgsyn.org

Another approach involves the nitration of benzoic acid to form m-nitrobenzoic acid, which is then converted to the peroxy acid. orgsyn.orgvedantu.com This two-step process allows for the synthesis of m-NPBA from a more readily available starting material. The nitration of benzoic acid typically yields a mixture of isomers, with the meta isomer being the principal product. orgsyn.org

Modern Advancements in Synthesis Techniques

Recent research has focused on optimizing existing methods and incorporating principles of green chemistry to make the synthesis of m-NPBA more efficient and environmentally friendly.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Significant efforts have been made to optimize the reaction conditions for the synthesis of peroxy acids to maximize both yield and purity. Key factors that are often manipulated include the reaction temperature, solvent, and the molar ratios of the reactants and catalyst. researchgate.netresearchgate.netresearchgate.net

For the synthesis of peroxybenzoic acids, maintaining the reaction temperature between 25-30°C is often optimal. orgsyn.org The choice of solvent is also critical; for instance, using acetonitrile (B52724) has been shown to improve yields in certain related reactions. researchgate.net The molar ratio of the carboxylic acid, hydrogen peroxide, and methanesulfonic acid can be adjusted to achieve high conversions, often in the range of 85-97%. researchgate.net For example, a mole ratio of 5:3:1 of methanesulfonic acid to hydrogen peroxide to carboxylic acid has been found to be effective for many peroxy acids. researchgate.net

| Parameter | Optimized Condition | Expected Outcome |

| Reactant | m-Nitrobenzoic acid and 90-95% Hydrogen Peroxide | Higher conversion and yield of m-NPBA. orgsyn.org |

| Catalyst | Methanesulfonic Acid | Efficiently facilitates the reaction. google.com |

| Temperature | 25-30°C | Controls the exothermic reaction and minimizes side products. orgsyn.org |

| Solvent | Benzene for extraction | Efficiently separates the product from the reaction mixture. google.com |

| Reactant Ratio | 5:3:1 (Methanesulfonic acid:H₂O₂:Carboxylic acid) | High yields (85-97%) for various peroxy acids. researchgate.net |

Integration of Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijnc.ir In the context of peroxy acid synthesis, this includes using safer solvents, minimizing waste, and improving energy efficiency. ijnc.irpro-metrics.org

One key aspect is the move towards using less hazardous solvents or even solvent-free reaction conditions. ijnc.ir While traditional syntheses of m-NPBA have used solvents like benzene, which is a known carcinogen, research into greener alternatives is ongoing. The use of in-situ generated peroxy acids, where the oxidizing agent is formed directly in the reaction mixture, can reduce the hazards associated with handling and storing concentrated peroxy acids. researchgate.net Furthermore, the development of catalytic systems that are more efficient and can be recycled aligns with the goals of green chemistry. pro-metrics.org For instance, the use of heterogeneous catalysts could simplify product purification and reduce waste. pro-metrics.org

Comparative Analysis of this compound Preparation with Other Peroxyacids

The synthesis of this compound shares similarities with the preparation of other common peroxyacids, such as peroxyacetic acid and m-chloroperoxybenzoic acid (m-CPBA), but also has distinct characteristics.

Peroxyacetic acid is often generated in-situ from acetic acid and hydrogen peroxide, a method chosen for its cost-effectiveness and the relative stability of the reagents. researchgate.netanalis.com.my This approach is particularly advantageous in large-scale industrial applications.

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent in organic synthesis and is often preferred for its stability and commercial availability. rsc.org The synthesis of m-CPBA is analogous to that of m-NPBA, typically involving the reaction of m-chlorobenzoic acid with hydrogen peroxide in the presence of a strong acid. cdnsciencepub.com

Compared to these, this compound is a more specialized reagent. rsc.orgqut.edu.au The presence of the nitro group makes it a stronger oxidizing agent than peroxybenzoic acid itself. However, this increased reactivity can also lead to lower stability. The choice between m-NPBA, m-CPBA, and other peroxyacids often depends on the specific requirements of the reaction, including the desired reactivity, selectivity, and the stability of the reagent under the reaction conditions. analis.com.mynih.gov

| Peroxyacid | Starting Carboxylic Acid | Typical Synthetic Method | Key Characteristics |

| This compound (m-NPBA) | m-Nitrobenzoic acid | Reaction with H₂O₂ and a strong acid catalyst (e.g., methanesulfonic acid). google.com | High reactivity due to the electron-withdrawing nitro group. rsc.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | m-Chlorobenzoic acid | Similar to m-NPBA, reaction with H₂O₂. cdnsciencepub.com | Commercially available, good stability, widely used. rsc.org |

| Peroxyacetic acid | Acetic acid | Often generated in-situ from acetic acid and H₂O₂. researchgate.net | Cost-effective, used on a large scale. analis.com.my |

| Peroxybenzoic acid | Benzoic acid | Reaction with H₂O₂ and methanesulfonic acid, or via benzoyl peroxide. orgsyn.orgorgsyn.org | Parent compound, less reactive than substituted derivatives. |

Mechanistic Investigations of M Nitroperoxybenzoic Acid Mediated Oxidations

Epoxidation of Olefins and Alkenes

The reaction of m-NPBA with olefins and alkenes to form epoxides, also known as oxiranes, is a cornerstone of synthetic organic chemistry. libretexts.orgwikipedia.org The formation of the three-membered epoxide ring proceeds with high efficiency and stereospecificity. masterorganicchemistry.comsaskoer.ca

Detailed Reaction Mechanism Elucidation (e.g., Concerted Pathways, Butterfly Transition State Model)

The epoxidation of alkenes by peroxy acids like m-NPBA is widely accepted to proceed through a concerted mechanism. masterorganicchemistry.comleah4sci.com This pathway is characterized by a single, synchronous or nearly synchronous, transition state. wikipedia.org A key model used to describe this process is the "butterfly transition state" model, first proposed by Bartlett. wikipedia.orgacs.org

In this model, the peroxy acid approaches the alkene in a conformation where its plane is perpendicular to the plane of the double bond. wikipedia.org The reaction involves a concerted flow of electrons:

The π bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. leah4sci.comlibretexts.org

Simultaneously, a lone pair from this oxygen atom forms a bond with the other carbon of the alkene double bond. leah4sci.com

The weak O-O bond of the peroxy acid cleaves. masterorganicchemistry.com

The proton of the hydroxyl group is transferred to the carbonyl oxygen of the peroxy acid. masterorganicchemistry.com

Stereochemical Outcomes and Diastereoselectivity in Epoxidation

The epoxidation of alkenes with m-NPBA is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comsaskoer.ca For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. masterorganicchemistry.com This is a direct consequence of the concerted "butterfly" mechanism, where the new C-O bonds are formed on the same face of the alkene π-system in a syn addition. masterorganicchemistry.com

Diastereoselectivity is observed when the alkene substrate is chiral or when the approach of the oxidizing agent is influenced by steric or electronic factors within the molecule. For example, in the epoxidation of cyclic alkenes, the peroxy acid will preferentially attack the less sterically hindered face of the double bond. masterorganicchemistry.com In the case of allylic alcohols, hydrogen bonding between the alcohol and the incoming peroxy acid can direct the epoxidation to occur on the same side as the hydroxyl group, leading to high syn-selectivity. researchgate.net Conversely, bulky or electron-withdrawing substituents at the allylic or homoallylic position can direct the oxidant to the opposite face, resulting in erythro-selective epoxidation. researchgate.net

Table 1: Diastereoselectivity in the Epoxidation of Alkenes with m-CPBA (a close analog of m-NPBA)

| Substrate | Major Diastereomer | Ratio | Directing Group Effect |

| Allylic Alcohol | syn | High | Hydrogen Bonding |

| Alkene with Bulky Allylic Group | anti | High | Steric Hindrance |

| Norbornene | exo | 99:1 | Steric Hindrance |

Data compiled from various sources. masterorganicchemistry.comresearchgate.net

Regioselectivity and Chemoselectivity in Poly-unsaturated Substrates

In molecules containing multiple double bonds (poly-unsaturated substrates), m-NPBA exhibits significant regioselectivity and chemoselectivity. The peroxy acid will preferentially epoxidize the most electron-rich double bond. masterorganicchemistry.commdma.ch This is because the alkene acts as the nucleophile in the reaction, and electron-donating groups increase the nucleophilicity of the double bond, thus accelerating the rate of epoxidation. acs.org

The general order of reactivity for differently substituted alkenes is: tetra-substituted > tri-substituted > di-substituted > mono-substituted. mdma.ch

This selectivity allows for the targeted epoxidation of one double bond in the presence of others. For example, in a diene containing both a trisubstituted and a monosubstituted double bond, m-NPBA will selectively react with the more substituted, electron-rich double bond. masterorganicchemistry.commdma.ch This principle is crucial in the synthesis of complex molecules where precise control over reactivity is required. In cases of α,β-unsaturated ketones, the reaction can be more complex, with potential for both epoxidation of the double bond and Baeyer-Villiger oxidation of the ketone. The outcome often depends on the specific substrate and reaction conditions, with the Baeyer-Villiger oxidation sometimes being the dominant pathway. stackexchange.com

Kinetic Analysis of Epoxidation Reactions

Rate constants for the epoxidation of a wide range of alkenes have been determined, often through competition experiments. acs.orgacs.org These studies have shown a good correlation between the logarithm of the relative rate constant (log k_rel) and the ionization potential of the alkene. acs.org This correlation supports the idea that the alkene acts as an electron donor in the rate-determining step. However, the extent of electron transfer in the transition state is considered to be minimal. acs.orgacs.org Separate linear correlations are often observed for aliphatic and aromatic alkenes. acs.org

Electron-donating substituents on the alkene increase the reaction rate, while electron-withdrawing groups decrease it. acs.org Conversely, electron-withdrawing groups on the peroxybenzoic acid (such as the nitro group in m-NPBA) enhance its reactivity by making the terminal oxygen more electrophilic. adichemistry.com

Baeyer-Villiger Oxidation of Carbonyl Compounds

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters and cyclic ketones to lactones using a peroxy acid such as m-NPBA. adichemistry.comorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is characterized by its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. adichemistry.com

Mechanistic Pathways: Intermediates and Migratory Steps (e.g., Criegee Intermediate)

The mechanism of the Baeyer-Villiger oxidation begins with the nucleophilic attack of the carbonyl oxygen onto the peroxy acid, which is often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. This initial step forms a tetrahedral intermediate. nih.govresearchgate.net This intermediate then rearranges to form what is known as the Criegee intermediate , a key, albeit often transient, species in the reaction pathway. nih.govwikiwand.comacs.org

The Criegee intermediate is a hydroxy perester. The crucial step of the reaction is the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent, electron-deficient oxygen atom. adichemistry.com This migration occurs concurrently with the cleavage of the weak O-O bond, leading to the departure of the carboxylate anion as a good leaving group. wikiwand.com The migration step is generally the rate-determining step of the reaction. adichemistry.com

The choice of which group migrates is governed by its migratory aptitude . This is the relative ability of a substituent to migrate. The group that can better stabilize a positive charge will migrate preferentially. adichemistry.comorganic-chemistry.org This is because the migrating group bears a partial positive charge in the transition state. wikiwand.com The general order of migratory aptitude is:

H > tertiary alkyl > cyclohexyl ≈ secondary alkyl > benzyl (B1604629) > aryl > primary alkyl > methyl. adichemistry.comorganic-chemistry.org

The migration proceeds with retention of stereochemistry at the migrating center. adichemistry.com For instance, the Baeyer-Villiger oxidation of (3R)-3-methylpentan-2-one results in the formation of (2R)-butan-2-yl acetate, with the configuration at the chiral migrating center being retained. adichemistry.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Aptitude |

| Hydrogen | Highest |

| Tertiary Alkyl | High |

| Cyclohexyl | High |

| Secondary Alkyl | Moderate-High |

| Benzyl | Moderate |

| Aryl | Moderate |

| Primary Alkyl | Low |

| Methyl | Lowest |

This table represents a generally accepted qualitative order of migratory aptitude. adichemistry.comorganic-chemistry.org

The isolation and characterization of stable Criegee intermediates have been challenging due to their high reactivity. nih.govacs.org However, recent studies have successfully synthesized and characterized stabilized analogs, providing direct evidence for their existence and offering deeper insights into the intricate stereoelectronic factors that govern the Baeyer-Villiger rearrangement. nih.govacs.org

Regioselective and Stereoselective Aspects of Oxygen Insertion

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters and cyclic ketones to lactones, exhibits notable regioselectivity when mediated by peroxy acids like m-nitroperoxybenzoic acid (m-NPBA). wikipedia.orgnih.gov The regiochemical outcome is dictated by the relative migratory aptitude of the substituents attached to the carbonyl carbon. adichemistry.com In this oxidative rearrangement, the group more capable of stabilizing a positive charge preferentially migrates. adichemistry.com This leads to a predictable pattern of oxygen insertion.

The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.orgmasterorganicchemistry.com Hydrogen also has a very high migratory aptitude. adichemistry.com This trend is linked to the ability of the migrating group to accommodate a partial positive charge during the transition state of the rate-determining rearrangement step. wikipedia.org For instance, in the oxidation of an unsymmetrical ketone, the oxygen atom from the m-NPBA is inserted between the carbonyl carbon and the more substituted carbon atom. Electron-withdrawing groups on a substituent decrease its migratory aptitude. wikipedia.org Peroxy acids with electron-withdrawing groups, such as the nitro group in m-NPBA, are generally more reactive oxidants compared to those without. thieme-connect.delscollege.ac.in

Stereoselectivity is another critical aspect of the Baeyer-Villiger oxidation. The reaction is known to proceed with retention of stereochemistry in the migrating group. This means that if the migrating carbon is a stereocenter, its configuration will be preserved in the final ester product. This stereospecificity is a consequence of the concerted mechanism of the rearrangement step. wikipedia.org

The stereochemistry of the reaction is also governed by stereoelectronic effects. For an optimal reaction pathway, the migrating group must be positioned anti-periplanar to the peroxide (O-O) bond in the Criegee intermediate. wikipedia.org This alignment allows for maximum overlap between the σ orbital of the migrating C-C bond and the σ* antibonding orbital of the weak O-O bond, facilitating the migration. wikipedia.org Theoretical studies and experimental observations on rigid systems, such as 3-keto steroids, have shown that conformational effects in the transition state of this rearrangement are crucial in determining the regiochemistry of the lactonization. nih.govresearchgate.net

| Starting Ketone | Migrating Group | Non-Migrating Group | Major Product (Ester) |

| Acetophenone | Phenyl | Methyl | Phenyl acetate |

| 2-Butanone | Ethyl (primary) | Methyl | Ethyl acetate |

| Isopropyl methyl ketone | Isopropyl (secondary) | Methyl | Isopropyl acetate |

| Pinacolone | tert-Butyl (tertiary) | Methyl | tert-Butyl acetate |

Substrate Scope and Limitations in Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation using this compound and other peroxy acids is applicable to a wide range of acyclic and cyclic ketones. nih.gov However, the reaction has certain limitations regarding the substrate scope.

Substrate Scope:

Acyclic Ketones: Both symmetrical and unsymmetrical acyclic ketones can be successfully oxidized. The regioselectivity is reliably predicted by the migratory aptitude of the substituents. masterorganicchemistry.com

Cyclic Ketones: Cyclic ketones are excellent substrates, yielding lactones (cyclic esters). sigmaaldrich.com This transformation is particularly useful in synthetic organic chemistry for constructing complex molecules, as the resulting lactones are versatile intermediates. nih.gov The reaction often leads to ring expansion, for example, converting a six-membered cyclohexanone (B45756) into a seven-membered caprolactone.

Aldehydes: While aldehydes can be oxidized to carboxylic acids, this transformation is less commonly performed via the Baeyer-Villiger reaction as simpler methods exist. adichemistry.com

Limitations:

Steric Hindrance: Severely sterically hindered ketones may react very slowly or not at all, as the initial nucleophilic attack of the peroxy acid on the carbonyl carbon is impeded. sigmaaldrich.com

Competing Side Reactions: Substrates containing other oxidizable functional groups can lead to complex product mixtures. For example, alkenes can be epoxidized, and sulfides can be oxidized to sulfoxides or sulfones. lscollege.ac.in Electron-rich aromatic rings may also undergo oxidation.

Reaction Conditions: The outcome of the Baeyer-Villiger oxidation can be sensitive to reaction conditions such as solvent and temperature, sometimes requiring careful optimization for specific substrates to minimize by-products. sigmaaldrich.com

Acid Sensitivity: Some substrates or products may be sensitive to the acidic conditions generated by the carboxylic acid by-product (in this case, m-nitrobenzoic acid). In such cases, buffers may be required to prevent degradation.

Oxidation of Heteroatomic Substrates

Sulfoxidation of Sulfides to Sulfoxides and Sulfones: Mechanistic Insights

This compound is an effective reagent for the oxidation of sulfides. The reaction typically proceeds via an electrophilic attack of the peroxy acid's outer oxygen atom on the electron-rich sulfur atom of the sulfide (B99878). nih.gov This nucleophilic attack by the sulfur on the peroxy acid is the key step.

The oxidation can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. The oxidation of a sulfide to a sulfoxide is generally much faster than the subsequent oxidation of the sulfoxide to the sulfone. This rate difference allows for the selective synthesis of sulfoxides by using one equivalent of m-NPBA under controlled temperature conditions.

Mechanism:

Sulfide to Sulfoxide: The sulfur atom of the sulfide acts as a nucleophile, attacking the terminal oxygen of the m-NPBA. This concerted step involves the transfer of the oxygen atom to the sulfur and the formation of m-nitrobenzoic acid as a by-product.

Sulfoxide to Sulfone: If excess m-NPBA is present, the sulfur atom of the sulfoxide, which is less nucleophilic than that of the sulfide, can attack another molecule of the peroxy acid. This second oxidation step converts the sulfoxide to the corresponding sulfone.

Research has shown that the presence of electron-attracting groups in the aromatic nucleus of aryl methyl sulfides can sometimes prevent over-oxidation to the sulfone. researchgate.net For instance, the nitric acid oxidation of p-nitrophenyl methyl sulfide was found to stop at the sulfoxide stage. researchgate.net A similar effect can be anticipated with m-NPBA. The mechanism likely involves the initial formation of the sulfoxide, which is then deactivated towards further electrophilic attack by the peroxy acid.

| Substrate | Oxidizing Agent | Product(s) |

| Methyl phenyl sulfide | 1 eq. m-NPBA | Methyl phenyl sulfoxide |

| Methyl phenyl sulfide | >2 eq. m-NPBA | Methyl phenyl sulfone |

| Dibenzothiophene | H₂O₂ / heme•DNAzyme | Dibenzothiophene-S-oxide |

Oxidation of Phosphines and Other Heteroatom-Containing Compounds

Phosphines (R₃P) are readily oxidized by peroxy acids such as m-NPBA to their corresponding phosphine (B1218219) oxides (R₃P=O). google.com The reaction mechanism is analogous to the oxidation of sulfides and amines, involving the nucleophilic attack of the phosphorus atom on the terminal oxygen of the peroxy acid.

This oxidation is often a facile and high-yielding reaction. The high stability of the phosphorus-oxygen double bond in the phosphine oxide product provides a strong thermodynamic driving force for the reaction. While sometimes a desired transformation, the oxidation of phosphine ligands can also be an undesirable side reaction in transition-metal-catalyzed processes where phosphines are used as ligands. libretexts.org

Other heteroatoms that are sufficiently nucleophilic can also be oxidized by m-NPBA. For example, organoselenium compounds can be oxidized in a similar manner to their sulfur analogs.

Other Distinct Oxidative Transformations

The primary and most well-documented oxidative transformations mediated by this compound fall into the categories of epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, and the oxidation of various heteroatoms (S, N, P). While m-NPBA is a powerful and versatile oxidant, its reactivity profile is largely defined by these key transformations. datapdf.comorgsyn.org It has been noted as a particularly effective reagent in epoxidations and has been used in the synthesis of verdohemoprotein from horseradish peroxidase. oup.comtandfonline.com Its higher reactivity compared to peroxybenzoic acid or m-CPBA, due to the electron-withdrawing nitro group, makes it a valuable tool for these specific applications. thieme-connect.delscollege.ac.in

Thermal Decomposition Pathways and Radical Cascade Mechanisms

The thermal decomposition of this compound in the solid state has been investigated between 66.5 and 90°C. rsc.org The reaction is characterized by an autocatalytic process, where the products of the decomposition accelerate the reaction rate over time. The primary products identified from the decomposition are m-nitrobenzoic acid, carbon dioxide, water, and nitrogen. rsc.org Minor products include dinitrodiphenyls, nitrobenzoates, and oxygen. rsc.org

The decomposition process can be described by two consecutive expressions, both following first-order kinetics, with a calculated activation energy of 30 ± 3 kcal/mole for both stages. rsc.org A proposed mechanism for the thermal decomposition involves the initial homolytic cleavage of the weak oxygen-oxygen bond in the peroxy acid. rsc.org This primary step generates two radical species: a m-nitrobenzoyloxy radical and a hydroxyl radical.

Proposed Radical Cascade Mechanism:

Initiation: Homolytic cleavage of the O-O bond.

NO₂C₆H₄CO₃H → NO₂C₆H₄CO₂• + •OH

Propagation/Cascade: The highly reactive radicals formed can then participate in a cascade of subsequent reactions, leading to the observed products. This can include hydrogen abstraction, decarboxylation, and radical-radical coupling reactions.

The decomposition is catalyzed by the presence of substituted benzoic acids, including the product m-nitrobenzoic acid, which explains the autocatalytic nature of the reaction. rsc.org Oxalic acid has also been shown to catalyze the decomposition. rsc.org A similar study on the related compound, p-nitroperoxybenzoic acid, also proposed a mechanism involving the rupture of the peroxy-link followed by rapid reactions of the resulting hydroxyl radicals. rsc.org

The stoichiometry of the decomposition of the para-isomer was found to conform to the equation: 25 NO₂C₆H₄CO₃H → 23 NO₂C₆H₄CO₂H + 14 CO₂ + 5 H₂O + N₂ rsc.org

This highlights the complexity of the solid-state decomposition, which involves gas-solid interactions and a series of secondary reactions. rsc.org

Role in Biomimetic and Enzymatic Oxidation Systems (e.g., Peroxidase Reactions, Heme-DNAzymes)

This compound (m-NPBA) and its analogs serve as valuable tools in the study of biomimetic and enzymatic oxidation systems due to their ability to act as efficient oxygen atom donors. They are frequently used to generate high-valent metal-oxo species that are believed to be the key catalytic intermediates in many enzymatic reactions, particularly those involving heme-containing enzymes like peroxidases.

Peroxidase Reactions:

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide or organic peroxides. The catalytic cycle of many peroxidases, such as horseradish peroxidase (HRP) and manganese peroxidase (MnP), involves the formation of two key intermediates: Compound I and Compound II. m-NPBA can be used as a surrogate for hydrogen peroxide to generate these intermediates.

For instance, the reaction of HRP with m-NPBA leads to the formation of Compound I, a highly oxidized species described as an oxoferryl porphyrin π-cation radical. researchgate.net Similarly, manganese peroxidase can utilize organic hydroperoxides like m-chloroperoxybenzoic acid and p-nitroperoxybenzoic acid as oxidants to initiate its catalytic cycle, which involves the oxidation of Mn²⁺ to Mn³⁺. cdnsciencepub.comresearchgate.net

| Enzyme System | Peroxy Acid Used | Observation | Reference |

| Horseradish Peroxidase C | This compound | Formation of a verdohemoprotein from Compound I. | researchgate.net |

| Manganese Peroxidase | m-Chloroperoxybenzoic acid | Enzyme activation and oxidation of Mn²⁺. | cdnsciencepub.com |

| Manganese Peroxidase | p-Nitroperoxybenzoic acid | Enzyme activation and oxidation of Mn²⁺. | cdnsciencepub.comresearchgate.net |

| Vanadium Haloperoxidase | p-Nitroperoxybenzoic acid | Catalyzes the oxidation of Br⁻. | acs.org |

Heme-DNAzymes:

Heme-DNAzymes are artificial metalloenzymes created by combining hemin (B1673052) (Fe(III)-protoporphyrin IX) with specific DNA sequences, most notably G-quadruplexes (GQs). nih.govoup.com These systems exhibit peroxidase-like activity and are used as models to understand enzymatic catalysis. nih.govoup.com In this context, m-NPBA is employed to probe the mechanism of oxygen activation and transfer.

Studies have shown that heme-DNAzymes can catalyze oxidation reactions, such as the sulfoxidation of thioethers, using m-NPBA as the oxidant. nih.gov The DNA G-quadruplex structure enhances the catalytic activity compared to free hemin. nih.govoup.com The mechanism is thought to involve the formation of a high-valent iron-oxo species, analogous to Compound I in natural peroxidases, which then transfers an oxygen atom to the substrate. rsc.org The use of m-NPBA and other peroxides allows researchers to bypass the initial activation step with hydrogen peroxide and directly study the reactivity of the catalytically active species. The DNA scaffold provides a unique microenvironment that influences the catalytic kinetics and the stability of the active intermediates. nih.gov

Conclusion

Summary of Key Characteristics and Applications

m-Nitroperoxybenzoic acid is a highly reactive aromatic peroxyacid whose oxidizing power is enhanced by the presence of an electron-withdrawing nitro group. Its primary applications in organic synthesis are as a superior oxidant for challenging epoxidations of electron-poor alkenes and for the Baeyer-Villiger oxidation of ketones. It also finds use in the oxidation of nitrogen and sulfur heteroatoms. While its high reactivity is a significant advantage for difficult transformations, it is generally less stable and less commonly used than the workhorse reagent, mCPBA.

Future Outlook and Potential Research Directions

The future utility of highly reactive reagents like this compound may lie in specialized applications within complex molecule synthesis where milder reagents fail. Research could focus on developing stabilized formulations or in situ generation methods to improve its handling and safety profile. Furthermore, its application in catalytic systems, where it could be used in smaller quantities to regenerate a primary catalytic oxidant, could broaden its utility and appeal in green chemistry contexts.

Fundamental Principles of Reactivity and Selectivity in M Nitroperoxybenzoic Acid Chemistry

Electronic Effects of Substituents on Peroxyacid Reactivity and Electrophilicity

The reactivity of a peroxybenzoic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The primary role of these substituents is to modify the electrophilicity of the terminal peroxy oxygen atom, which is the atom transferred during oxidation reactions like epoxidations.

Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The nitro group (-NO₂) of m-nitroperoxybenzoic acid is a potent electron-withdrawing group. It deactivates the benzene (B151609) ring towards electrophilic substitution by withdrawing electron density through both inductive (-I) and resonance (-M) effects. libretexts.orgnumberanalytics.comquora.com This withdrawal of electron density extends to the peroxy acid functional group. As a result, the oxygen-oxygen bond is weakened, and the terminal oxygen atom becomes more electron-deficient and thus more electrophilic. ucalgary.ca

This increased electrophilicity makes the peroxyacid a stronger oxidizing agent. wikipedia.org Peracids containing electron-withdrawing groups, such as nitro-substituted peroxybenzoic acids, are more active for epoxidation than their unsubstituted or electron-donated counterparts. thieme-connect.de The oxidizing power correlates with the acidity of the O-H bond and the electronegativity of the substituents; a more electron-deficient peroxyacid is a more effective oxygen-atom transfer agent. wikipedia.org For instance, the presence of a nitro group increases the acidity of the parent benzoic acid by stabilizing the negative charge on the carboxylate anion, an effect that translates to the increased reactivity of the corresponding peroxyacid. libretexts.orgopenstax.org Consequently, this compound and p-nitroperoxybenzoic acid are particularly efficient oxidizing reagents. thieme-connect.de

| Peroxyacid | Substituent (-X) | Electronic Effect | Relative Reactivity |

|---|---|---|---|

| p-Nitroperoxybenzoic acid | -NO₂ | Strongly Electron-Withdrawing | Highest |

| m-Chloroperoxybenzoic acid (m-CPBA) | -Cl | Electron-Withdrawing | High |

| Peroxybenzoic acid | -H | Neutral (Reference) | Moderate |

| p-Methoxyperoxybenzoic acid | -OCH₃ | Electron-Donating | Low |

Hammett Correlations and Linear Free Energy Relationships in Oxidation Kinetics

The qualitative understanding of substituent effects can be quantified using linear free-energy relationships, most notably the Hammett equation. wikipedia.orglibretexts.org This equation correlates the reaction rates (k) or equilibrium constants (K) of a series of reactions involving meta- and para-substituted benzene derivatives. wikipedia.orgutexas.edu

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant. wikipedia.org

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. wikipedia.orgic.ac.uk

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

For the epoxidation of alkenes by peroxybenzoic acids, a plot of log(k/k₀) versus σ for various substituents typically yields a straight line. masterorganicchemistry.com These reactions generally have a negative ρ value. A negative ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values). This implies that a negative charge is developing or a positive charge is being dissipated at the reaction center in the transition state. In the case of epoxidation, the electrophilic attack by the peroxyacid on the nucleophilic alkene leads to a transition state that is stabilized by electron-withdrawing groups on the peroxyacid. These groups enhance the electrophilicity of the transferring oxygen, thus accelerating the reaction.

| Substituent (Y) | σ_p Value | Electronic Nature |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Electron-Donating |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

Data adapted from various sources on Hammett constants. libretexts.orglibretexts.org

Stereoelectronic and Steric Effects Governing Reaction Control

The stereochemical outcome of reactions involving this compound is governed by a combination of stereoelectronic and steric effects. wikipedia.orge-bookshelf.de Stereoelectronic effects relate to the influence of orbital overlap on the geometric and energetic properties of a molecule, particularly in the transition state. wikipedia.orgimperial.ac.uk

In the epoxidation of an alkene, the reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism." libretexts.org In this single step, the peroxyacid delivers an oxygen atom to the double bond. libretexts.org Key stereochemical features of this reaction include:

Syn-Addition : The oxygen atom is delivered to one face of the alkene double bond, meaning both new C-O bonds are formed on the same side. This results in the stereochemistry of the alkene being retained in the epoxide product. libretexts.orglibretexts.org

Steric Hindrance : The peroxyacid will preferentially approach the alkene from the sterically least hindered face. liverpool.ac.uk For example, in cyclic alkenes with different substituents on each side of the ring, the epoxide will form on the side with smaller groups. This steric control is a dominant factor in determining the facial selectivity of the epoxidation. pitt.edu

Together, these effects make the epoxidation reaction with peroxyacids like this compound a highly predictable and stereospecific process, which is invaluable for the synthesis of complex molecules with defined stereochemistry.

Strategic Applications of M Nitroperoxybenzoic Acid in Advanced Synthesis

Utility in the Synthesis of Complex Organic Molecules and Natural Products

The construction of complex molecular architectures, such as those found in natural products, often requires selective and reliable oxidation methods. Peroxybenzoic acids are crucial reagents for these transformations, primarily through epoxidation of alkenes and Baeyer-Villiger oxidation of ketones. wikipedia.orgnih.govorganic-chemistry.org These reactions introduce new stereocenters and functional groups that are essential for building intricate molecular frameworks.

The Baeyer-Villiger oxidation, which converts a ketone into an ester or a cyclic ketone into a lactone, is a powerful tool in total synthesis. wikipedia.orgnih.gov The reaction's predictability, based on the migratory aptitude of the ketone's substituents, allows for the strategic insertion of an oxygen atom, often setting a key stereocenter or forming a crucial ring system within a complex target. organic-chemistry.org Peroxyacids like m-NPBA are effective reagents for this transformation, with reactivity trends indicating that electron-withdrawing groups on the peroxybenzoic acid enhance its efficacy. wikipedia.org

A direct application of a nitro-substituted peroxybenzoic acid was demonstrated in synthetic studies toward the epidithiodiketopiperazine natural product MPC1001. pitt.edu In this work, p-nitroperoxybenzoic acid was utilized to synthesize a key bis-epoxide intermediate from a diene precursor. pitt.edu This epoxidation is a critical step, creating the reactive handles necessary for subsequent transformations that build the core structure of the natural product. The use of a nitro-substituted peroxybenzoic acid in this context highlights its role in achieving specific oxidative transformations on the path to complex molecules.

Below is a table summarizing the application of nitroperoxybenzoic acids in the synthesis of complex intermediates.

| Precursor | Reagent | Product | Transformation Type | Ref |

| Diene for MPC1001 synthesis | p-Nitroperoxybenzoic acid | Bis-epoxide 1.21 | Epoxidation | pitt.edu |

| Cyclic Ketones | Peroxyacids (e.g., m-NPBA) | Lactones | Baeyer-Villiger Oxidation | wikipedia.orgnih.gov |

Role as a Key Reagent in the Formation of Functionalized Organic Building Blocks

The synthesis of large, complex molecules relies on the availability of smaller, functionalized building blocks. m-Nitroperoxybenzoic acid and its analogs are instrumental in preparing such synthons. The Baeyer-Villiger oxidation of readily available cyclic ketones provides a direct route to lactones, which are versatile intermediates in organic synthesis. nih.govsigmaaldrich.com These lactones serve as key building blocks for a wide array of biologically active natural products. nih.gov The predictable regiochemistry of the Baeyer-Villiger reaction makes it a highly reliable method for producing these valuable functionalized structures. sigmaaldrich.com

The reactivity of various peroxyacids in the Baeyer-Villiger oxidation follows a general trend where stronger corresponding carboxylic acids lead to more reactive reagents. wikipedia.org The order of reactivity is generally trifluoroperacetic acid > 4-nitroperoxybenzoic acid > m-chloroperoxybenzoic acid > peracetic acid. wikipedia.org This places m-NPBA among the more reactive peroxy acids for this transformation, enabling the efficient conversion of ketones to lactone building blocks.

Another key application is the oxidation of heteroatoms. Peroxy acids, including m-NPBA, are widely used for the oxidation of secondary amines to form stable nitroxide radicals. These nitroxide-containing compounds are not only important as biophysical tools and in materials science but also serve as unique functionalized building blocks for further synthetic elaboration. The oxidation is typically fast and efficient, proceeding in organic solvents with straightforward purification.

The table below details examples of m-NPBA and related peroxy acids in creating functionalized building blocks.

| Substrate Class | Reagent Class | Product Class | Transformation |

| Cyclic Ketones | Peroxyacids | Lactones | Baeyer-Villiger Oxidation |

| Secondary Amines | Peroxyacids | Nitroxides | Amine Oxidation |

| Alkenes | Peroxyacids | Epoxides | Epoxidation |

Development of Materials Science Precursors and Functional Materials (excluding direct material properties, focusing on the chemical transformation)

The synthesis of advanced polymers and functional materials often begins with the creation of highly specific and reactive monomers or precursors. researchgate.netrsc.org Epoxides are a particularly important class of precursors due to the high strain in their three-membered ring, which makes them susceptible to ring-opening reactions. mt.com This reactivity is harnessed in polymerization processes to create a variety of polymers, including polyethers, polyesters, and polyurethanes. mt.comresearchgate.net

This compound is an effective reagent for the synthesis of these epoxide precursors via the epoxidation of carbon-carbon double bonds. liverpool.ac.uk The reaction involves the transfer of an electrophilic oxygen atom from the peroxy acid to a nucleophilic alkene, forming the oxirane ring. mt.comchemistrysteps.com This transformation is a foundational step in linking simple olefin-containing molecules to the world of polymer chemistry. For instance, an alkene can be converted into its corresponding epoxide using m-NPBA; this epoxide then becomes a monomer that can be polymerized to form a functional material.

A specific application highlighting this role is found in the development of acid-controllable degradable materials. A patent describes the use of nitroperoxybenzoic acid for the epoxidation of an alicyclic ring system containing a ketal group. google.com The resulting ketal-containing epoxide is a specialized precursor. Its subsequent polymerization and cross-linking lead to a solidified material designed to degrade under specific acidic conditions, demonstrating how a targeted chemical transformation with a peroxy acid can lead to precursors for advanced functional materials.

The table below outlines the role of m-NPBA in generating materials science precursors.

| Precursor Type | Chemical Transformation | Reagent | Resulting Building Block | Application of Building Block | Ref |

| Alkene | Epoxidation | This compound | Epoxide | Monomer for polymerization | mt.comresearchgate.net |

| Alicyclic Ketal-Alkene | Epoxidation | Nitroperoxybenzoic acid | Ketal-functionalized Epoxide | Precursor for degradable polymers | google.com |

Historical Development, Emerging Trends, and Future Directions in M Nitroperoxybenzoic Acid Research

Evolution of Academic Research and Seminal Contributions to Peroxyacid Chemistry

The field of peroxyacid chemistry is built upon foundational discoveries that have shaped modern organic synthesis. The journey began with the recognition of the unique oxidative power of the peroxyacyl group. A pivotal moment in this evolution was the discovery of the epoxidation of alkenes using peracids, a reaction first reported by Nikolai Prilezhaev in 1909. nih.gov This transformation, now known as the Prilezhaev reaction, established peroxyacids as indispensable reagents for the stereospecific synthesis of epoxides from olefins. nih.gov

Another landmark contribution was the Baeyer-Villiger oxidation, discovered in 1899 by Adolf von Baeyer and Victor Villiger. thieme.de This reaction involves the oxidation of ketones to esters or lactones using peracids, a fundamental tool for skeletal rearrangement and functional group interconversion. thieme.de Early research utilized reagents like peroxybenzoic acid and peracetic acid, which could be prepared but often presented challenges in terms of stability and reproducibility. orgsyn.orgthieme-connect.de

The quest for more stable, selective, and reactive reagents led to the development of substituted aromatic peroxyacids. While meta-chloroperoxybenzoic acid (m-CPBA) became the most widely used due to its commercial availability and convenient handling, other derivatives, including nitro-substituted analogues, were investigated for enhanced reactivity. thieme-connect.dersc.org Electron-withdrawing groups, such as the nitro group in m-Nitroperoxybenzoic acid (m-NPBA) and its isomer p-nitroperoxybenzoic acid, increase the electrophilicity of the oxidant, making them more powerful oxidizing agents than their unsubstituted or chloro-substituted counterparts. orgsyn.orgthieme-connect.de For instance, p-nitroperoxybenzoic acid was identified early on as an outstanding epoxidizing agent. orgsyn.org The development of reliable synthetic methods, such as the reaction of carboxylic acids with concentrated hydrogen peroxide in the presence of an acid catalyst like methanesulfonic acid, was crucial for making these reagents more accessible for research. orgsyn.org

| Seminal Contribution | Year | Description | Key Researchers |

| Baeyer-Villiger Oxidation | 1899 | Oxidation of ketones to esters or lactones using peracids. | A. von Baeyer, V. Villiger thieme.de |

| Prilezhaev Reaction | 1909 | Epoxidation of alkenes using peracids to form epoxides. | N. Prilezhaev nih.gov |

| Development of Substituted Peroxybenzoic Acids | Mid-20th Century | Synthesis of more stable and reactive peracids like m-CPBA and nitro-substituted variants for enhanced oxidative power. | Various researchers orgsyn.orgthieme-connect.de |

| Improved Synthetic Methods | Mid-20th Century | Establishment of more reliable and direct methods for converting aromatic carboxylic acids to peroxy acids using hydrogen peroxide. | L. S. Silbert, D. Swern, et al. orgsyn.org |

Current Research Trends and Novel Applications in Organic Synthesis

Research involving this compound continues to evolve, with its potent oxidizing properties being harnessed for specific and challenging transformations where common reagents may fall short. Current trends focus on its application in heteroatom oxidation, mechanistic studies, and the synthesis of complex molecules.

A significant application of m-NPBA is in the oxidation of sterically hindered secondary amines to form stable nitroxide radicals. rsc.orgqut.edu.au This transformation is valuable in the synthesis of spin labels for biophysical studies and as mediators in controlled radical polymerization. Compared to the more common hydrogen peroxide-tungstate system, peracid oxidations with reagents like m-NPBA or m-CPBA can be performed in organic solvents with significantly shorter reaction times. rsc.org

Beyond amine oxidation, m-NPBA serves as a powerful oxidant for various substrates. It has been employed in the synthesis of complex natural products and bioactive molecules where its high reactivity is essential. mdpi.comnih.gov Furthermore, m-NPBA and its isomer, p-nitroperoxybenzoic acid, are utilized in biochemical and mechanistic studies to probe the reactivity of enzymes. For example, they have been used to investigate the kinetics of heme peroxidases, such as cytochrome c peroxidase and horseradish peroxidase, by reacting with the enzyme's active site to form oxidized intermediates. researchgate.netresearchgate.netnih.gov These studies help elucidate enzymatic mechanisms and provide benchmarks for enzyme reactivity with organic peroxides. researchgate.netnih.gov

A prevailing trend in modern organic chemistry is the development of greener and more sustainable processes. rsc.orgresearchgate.net This has led to a focus on the in situ generation of peracids from the corresponding carboxylic acid and hydrogen peroxide, often catalyzed by small organic molecules (organocatalysis). rsc.orgrsc.orgresearchgate.net This approach avoids the isolation and handling of pure peracids and utilizes environmentally benign hydrogen peroxide, which yields water as the only byproduct. rsc.orgrsc.org While much of this research focuses on simpler peracids like peracetic acid, the principles could pave the way for safer methods to utilize the high reactivity of potent oxidants like m-NPBA in a catalytic fashion.

| Application Area | Substrate Type | Product Type | Significance/Advantage |

| Heteroatom Oxidation | Secondary Amines | Nitroxide Radicals | Efficient synthesis in organic solvents with short reaction times. rsc.orgqut.edu.au |

| Mechanistic Enzymology | Heme Peroxidases (e.g., Cytochrome c peroxidase) | Oxidized Enzyme Intermediates | Probing enzyme active sites and reaction kinetics. researchgate.netresearchgate.netnih.gov |

| Organic Synthesis | Alkenes, Ketones | Epoxides, Esters/Lactones | High reactivity for challenging or electron-deficient substrates. thieme-connect.de |

Unresolved Challenges and Promising Avenues for Future Investigations

Despite its utility, the broader application of this compound faces several challenges, many of which are common to peracids in general. A primary concern is the hazardous nature of organic peroxides, which can be explosive, particularly in their pure, solid form. nih.govcam.ac.uk This necessitates careful handling and storage procedures. Secondly, the use of stoichiometric amounts of m-NPBA generates m-nitrobenzoic acid as a byproduct, which requires separation from the desired product, adding complexity and generating chemical waste. nih.gov Unlike m-CPBA, m-NPBA is not widely available commercially, meaning it must be synthesized before use, which can be a barrier for some researchers. thieme-connect.de

Future research is likely to focus on overcoming these limitations and expanding the synthetic utility of m-NPBA. Key promising avenues include:

Development of Catalytic Systems: A major goal is to develop methods that can generate and use m-NPBA catalytically. This could involve creating novel organocatalysts or transition-metal catalysts that facilitate the in situ formation of m-NPBA from m-nitrobenzoic acid and a green terminal oxidant like hydrogen peroxide. rsc.orgrsc.orgresearchgate.net Success in this area would significantly enhance safety, reduce waste, and improve the atom economy of oxidations that require its high reactivity.

Immobilization and Flow Chemistry: Immobilizing m-NPBA or a catalytic system that generates it onto a solid support could simplify product purification and improve safety. Integrating these solid-supported reagents into continuous flow reactors would allow for better control over reaction temperature and time, minimizing the accumulation of hazardous peracid intermediates and enabling safer scale-up.

Expanded Applications in Asymmetric Catalysis: While peracids are classic reagents for epoxidation, developing chiral catalysts that can effectively use a powerful achiral oxidant like m-NPBA for asymmetric transformations remains an attractive goal. This could involve chiral phase-transfer catalysts or confined catalyst environments that can control the approach of the oxidant to the substrate. frontiersin.org

Novel Bio-oxidations and Materials Science: Further exploration of m-NPBA's reactivity with biomolecules could uncover new applications in bioconjugation or as a tool for studying oxidative stress. Its strong oxidizing power might also be harnessed in materials science for the functionalization or degradation of polymers.

By addressing the challenges of safety and sustainability through catalytic and flow-based approaches, future research can unlock the full potential of this compound as a powerful and specialized reagent in the synthetic chemist's toolbox.

Q & A

Q. What are the established laboratory methods for synthesizing m-nitroperoxybenzoic acid?

this compound is synthesized via peroxidation of nitrobenzoic acid derivatives. A common method involves reacting benzoyl peroxide with sodium methoxide under controlled acidic conditions, followed by purification via recrystallization. This approach is adapted from protocols for structurally similar peroxy acids (e.g., m-chloroperoxybenzoic acid) . Alternative routes may employ cobalt phthalocyanine-catalyzed dioxygen oxidation of nitroaromatic precursors, though optimization for the meta-nitro isomer requires precise temperature and pH control .

Q. Which analytical techniques are most effective for characterizing this compound?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for structural confirmation and purity assessment. HPLC resolves isomers (e.g., ortho vs. meta-nitro derivatives), while MS provides molecular weight and fragmentation patterns. For stability studies, UV-Vis spectroscopy monitors peroxide bond degradation under varying pH and temperature conditions .

Q. How should researchers handle stability challenges during storage of this compound?

The compound’s peroxide group is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (argon/nitrogen). Regular stability assays (e.g., iodometric titration) are recommended to quantify active oxygen content over time .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in enzymatic inactivation pathways?

Studies on horseradish peroxidase (HRP) reveal that this compound reacts with the enzyme’s Compound I intermediate, forming a transient species (P965). This species undergoes sequential oxidation, yielding inactive forms (P940 and P670). Kinetic modeling suggests a two-step irreversible mechanism, with rate constants dependent on peroxide concentration and pH .

Q. How can contradictory data on the compound’s reactivity in different solvent systems be resolved?

Discrepancies in reaction yields (e.g., polar vs. nonpolar solvents) may arise from solvent-dependent peroxide bond lability. Researchers should compare primary data (e.g., reaction kinetics under controlled conditions) with secondary literature, applying multivariate analysis to isolate solvent polarity effects. Avoid overgeneralizing results beyond tested systems .

Q. What strategies optimize this compound’s use in asymmetric oxidation reactions?

Enantioselective oxidations require chiral catalysts (e.g., metalloporphyrins) and low temperatures (–40°C) to stabilize reactive intermediates. Screen co-solvents (e.g., dichloromethane/acetonitrile mixtures) to balance substrate solubility and catalyst activity. Monitor enantiomeric excess via chiral HPLC .

Methodological Frameworks for Experimental Design

Q. How to apply the FINER criteria when designing studies involving this compound?

- Feasibility: Prioritize small-scale peroxidation trials before scaling.

- Novelty: Investigate understudied applications (e.g., photocatalytic degradation of pollutants).

- Ethics: Address peroxide handling risks in protocols.

- Relevance: Align with green chemistry goals (e.g., reducing hazardous byproducts) .

Q. What statistical approaches validate reproducibility in peroxide quantification assays?

Use triplicate measurements with standard deviation thresholds (<5%). For iodometric titration, calibrate against potassium iodate standards. Apply ANOVA to compare batch-to-batch variability .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.